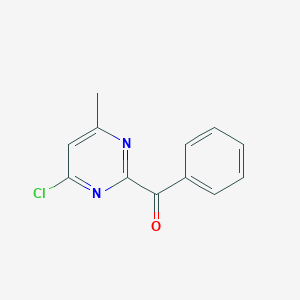
(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone typically involves the reaction of 4-chloro-6-methylpyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including kinase inhibitors and antiviral agents.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a tool compound for studying the function of pyrimidine derivatives in biological systems.
Mecanismo De Acción
The mechanism of action of (4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, pyrimidine derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling pathways . The compound may bind to the active site of the enzyme, preventing its activity and thereby modulating cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloro-6-methylpyrimidin-2-yl)methanol
- (4-Chloro-3-nitrophenyl)(phenyl)methanone
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
Uniqueness
(4-Chloro-6-methylpyrimidin-2-yl)(phenyl)methanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups on the pyrimidine ring, along with the phenyl ketone moiety, makes it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications .
Propiedades
Número CAS |
155991-30-3 |
|---|---|
Fórmula molecular |
C12H9ClN2O |
Peso molecular |
232.66 g/mol |
Nombre IUPAC |
(4-chloro-6-methylpyrimidin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C12H9ClN2O/c1-8-7-10(13)15-12(14-8)11(16)9-5-3-2-4-6-9/h2-7H,1H3 |
Clave InChI |
LEUWADCNICGNMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C(=O)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


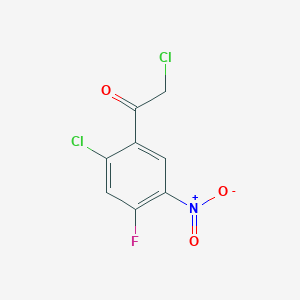
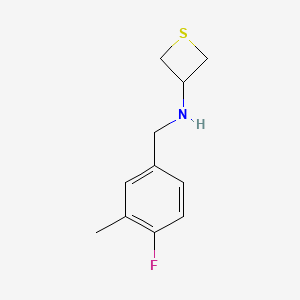

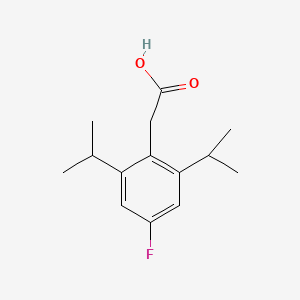
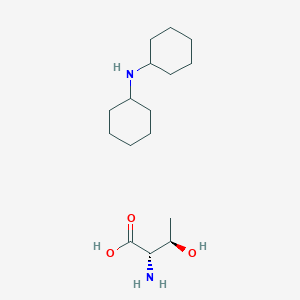
![2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12951320.png)
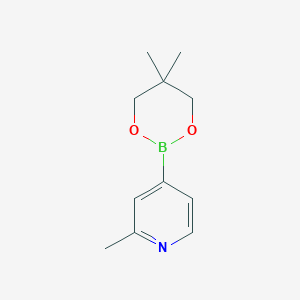
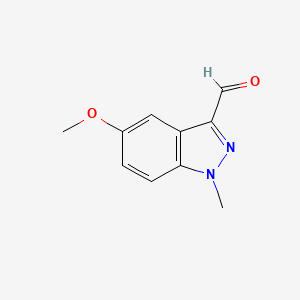
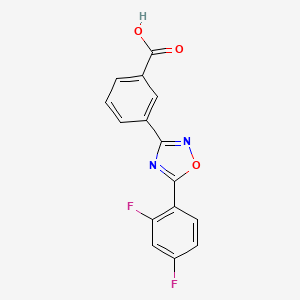
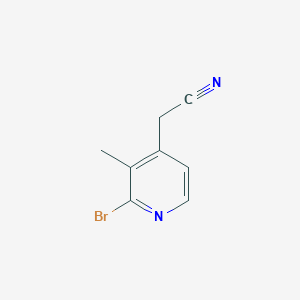
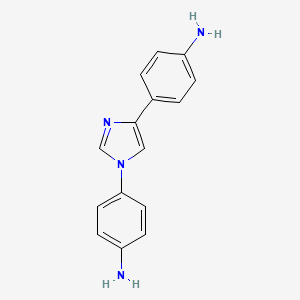
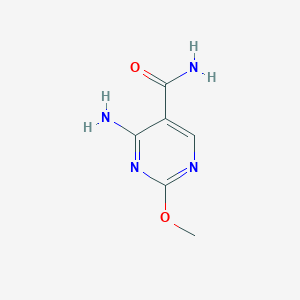
![7-Oxaspiro[3.5]nonan-5-ol](/img/structure/B12951359.png)

